3,3',3''-(1,3,5-Triazinane-1,3,5-triyl)tri(propan-1-ol)
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Overview
Description
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol is an organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. The specific structure of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol includes three hydroxyl groups attached to the triazine ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol can be achieved through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the condensation of cyanoguanidine with the corresponding nitrile . Industrial production methods often involve the use of phosgene and alkyl or aryl amidines in the Pinner triazine synthesis . These methods provide efficient routes to produce the compound in large quantities.
Chemical Reactions Analysis
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, ammonium chloride, and copper carbenoids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium carbonate can lead to the formation of substituted triazines .
Scientific Research Applications
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol has numerous scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the Gattermann reaction to attach formyl groups to aromatic substrates . In biology and medicine, triazine derivatives have been studied for their potential as cholinesterase inhibitors, which could be useful in treating neurodegenerative diseases . In industry, triazine compounds are used as biocides, herbicides, and polymer photostabilizers .
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol involves its interaction with various molecular targets and pathways. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol can be compared with other triazine derivatives such as 1,3,5-triazine-2,4,6-triamine (melamine) and 1,3,5-triazine-2,4,6-triol (cyanuric acid) . While melamine is widely used in the production of plastics and laminates, cyanuric acid is used in swimming pool disinfectants. The unique structure of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol, with its three hydroxyl groups, makes it particularly versatile for various chemical reactions and applications.
Properties
CAS No. |
61112-42-3 |
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Molecular Formula |
C12H27N3O3 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-[3,5-bis(3-hydroxypropyl)-1,3,5-triazinan-1-yl]propan-1-ol |
InChI |
InChI=1S/C12H27N3O3/c16-7-1-4-13-10-14(5-2-8-17)12-15(11-13)6-3-9-18/h16-18H,1-12H2 |
InChI Key |
XZJZBDABXGBJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1CCCO)CCCO)CCCO |
Origin of Product |
United States |
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